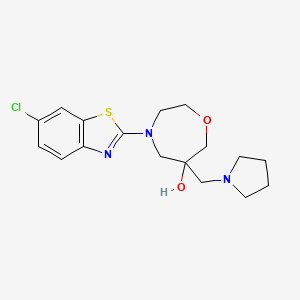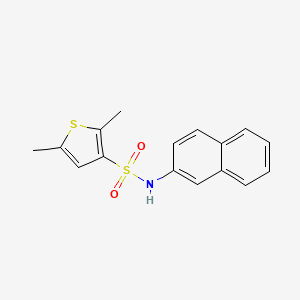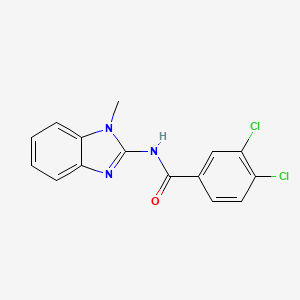![molecular formula C17H12ClNOS B5521929 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B5521929.png)
1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related indolo[2,3-b]quinolines and benzothieno[2,3-b]quinolines involves employing o-alkynylisocyanobenzenes derived from o-alkynylformamide derivatives. This process leverages a chloride ion-triggered 6-endo cyclization, followed by a cascade cyclization with nitrogen or sulfur atoms, yielding the compounds in moderate to excellent yields (Khaikate et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline and its derivatives can be elucidated using various spectroscopic techniques. For instance, compounds related to this structure have been characterized by single crystal X-ray diffraction, demonstrating the effectiveness of such methods in confirming molecular geometry and arrangement (Geetha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline derivatives can include enantioselective chlorocyclization, leading to the formation of fused indolines with significant enantioselectivity. Such reactions are catalyzed by (DHQD)2PHAL, highlighting the compound's reactivity and potential in asymmetric synthesis (Yin & You, 2014).
Physical Properties Analysis
The physical properties of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline derivatives, such as solubility, melting point, and crystal structure, can be analyzed through empirical studies. These properties are crucial for understanding the compound's behavior in different solvents and conditions, which is vital for its application in organic synthesis and pharmaceutical sciences.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, define the scope of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline's applications. Studies like those conducted by Zhao et al. (2018), which explore cascade synthesis under oxidative conditions, provide insight into the compound's versatility and potential for creating biologically relevant derivatives (Zhao et al., 2018).
科学的研究の応用
Synthesis of Benzannelated and Heterocycles
The novel three-carbon synthon, including structures related to "1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline," has been utilized for the efficient synthesis of benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines. These pathways represent a general and efficient approach for heterocyclizations followed by benzannelations or the attachment of arylethenyl pharmacophores (Katritzky et al., 2000).
Construction of Fused Indolines
Asymmetric chlorocyclization of indole-3-yl-benzamides has been realized to construct fused indolines, containing a continuous quaternary carbon center and tertiary carbon center, in good yields with excellent enantioselectivity. This method provides a novel pathway for creating complex indoline structures (Qin Yin & S. You, 2014).
Intramolecular Cycloaddition for Indolines and Indoles
Intramolecular [4 + 2] cycloadditions of ynamides with conjugated enynes afford substituted indolines, which can be further oxidized to produce corresponding indoles. This process showcases the versatility of indoline derivatives in accessing various heterocyclic frameworks (J. R. Dunetz & R. Danheiser, 2005).
Novel Synthetic Approaches
New synthetic approaches for indolo[2,3-b]quinolines and benzothieno[2,3-b]quinolines have been developed using o-alkynylisocyanobenzenes derived from o-alkynylformamide derivatives. This method involves chloride ion-triggered 6-endo cyclization, leading to a cascade process that provides the corresponding heterocycles in moderate to excellent yields (O. Khaikate et al., 2019).
Indole Synthesis Classification
A comprehensive framework for the classification of all indole syntheses has been proposed, illustrating the indole nucleus's significance in organic chemistry and pharmaceutical science. This classification helps streamline synthetic strategies for constructing indoles, a core structure in many biologically active compounds (D. Taber & Pavan K. Tirunahari, 2011).
特性
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS/c18-15-12-6-2-4-8-14(12)21-16(15)17(20)19-10-9-11-5-1-3-7-13(11)19/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEFBEZHKBNYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5521854.png)

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)


![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)
![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)
![7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5521922.png)
![4-[(3-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521927.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)
![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)